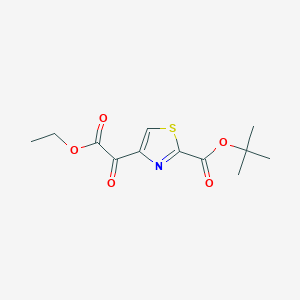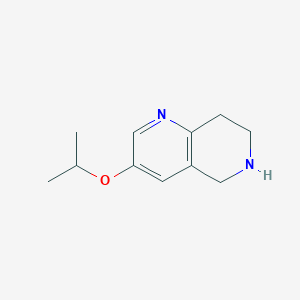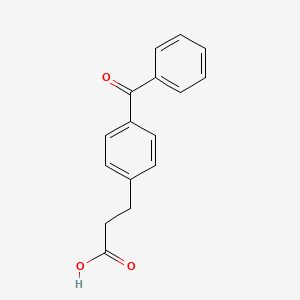
Ethyl 2-(2-(tert-butoxycarbonyl)thiazol-4-yl)-2-oxoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2-(tert-butoxycarbonyl)thiazol-4-yl)-2-oxoacetate is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an ethyl ester group, a tert-butoxycarbonyl (Boc) protecting group, and a thiazole ring. It is commonly used in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(tert-butoxycarbonyl)thiazol-4-yl)-2-oxoacetate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions. This reaction forms the thiazole core structure.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality. This is usually achieved by reacting the thiazole derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the thiazole derivative with ethyl chloroformate or ethyl bromoacetate in the presence of a base to form the ethyl ester group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(2-(tert-butoxycarbonyl)thiazol-4-yl)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Trifluoroacetic acid
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Free amine derivatives
Applications De Recherche Scientifique
Ethyl 2-(2-(tert-butoxycarbonyl)thiazol-4-yl)-2-oxoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting bacterial and fungal infections.
Industry: The compound is utilized in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 2-(2-(tert-butoxycarbonyl)thiazol-4-yl)-2-oxoacetate is primarily related to its ability to interact with biological macromolecules. The thiazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, potentially inhibiting their activity. The Boc protecting group can be removed under physiological conditions, allowing the free amine to interact with specific molecular targets. The compound’s reactivity and structural features enable it to modulate various biochemical pathways, making it a valuable tool in drug discovery and development.
Comparaison Avec Des Composés Similaires
Ethyl 2-(2-(tert-butoxycarbonyl)thiazol-4-yl)-2-oxoacetate can be compared with other thiazole derivatives, such as:
Ethyl 2-(2-aminothiazol-4-yl)-2-oxoacetate: Lacks the Boc protecting group, making it more reactive but less stable.
Ethyl 2-(2-methylthiazol-4-yl)-2-oxoacetate: Contains a methyl group instead of the Boc group, altering its reactivity and biological activity.
Ethyl 2-(2-(tert-butoxycarbonyl)thiazol-4-yl)-4-oxobutanoate: Similar structure but with an additional carbonyl group, affecting its chemical properties and applications.
The uniqueness of this compound lies in its combination of the Boc protecting group and the thiazole ring, providing a balance of stability and reactivity that is advantageous for various synthetic and biological applications.
Propriétés
Formule moléculaire |
C12H15NO5S |
|---|---|
Poids moléculaire |
285.32 g/mol |
Nom IUPAC |
tert-butyl 4-(2-ethoxy-2-oxoacetyl)-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C12H15NO5S/c1-5-17-10(15)8(14)7-6-19-9(13-7)11(16)18-12(2,3)4/h6H,5H2,1-4H3 |
Clé InChI |
VAEXRGKUEFPTDE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=O)C1=CSC(=N1)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[[4-amino-2-(hydroxymethyl)pyrimidin-5-yl]methyl]carbamate](/img/structure/B13872424.png)




![5-Methylaminomethyl-thieno[2,3-b]thiophene-2-sulfonic acid amide; hydrochloride](/img/structure/B13872454.png)

![Ethyl 4-[4-(acetylamino)-3-methyl-5-nitrophenoxy]butanoate](/img/structure/B13872459.png)
![7-chloro-1-(2-propoxyethyl)-4H-pyrido[3,4-b]pyrazine-2,3-dione](/img/structure/B13872465.png)





